

# MK-0773 vs. Non-Steroidal SARMs: A Comparative Efficacy Review for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MK-0773

Cat. No.: B8082338

[Get Quote](#)

An in-depth analysis of the steroidal selective androgen receptor modulator (SARM), **MK-0773**, compared to its non-steroidal counterparts, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, mechanisms of action, and experimental foundations.

Selective Androgen Receptor Modulators (SARMs) represent a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).<sup>[1]</sup> The primary goal in the development of SARMs is to dissociate the anabolic effects on muscle and bone from the androgenic effects on reproductive tissues.<sup>[2]</sup> This guide provides a comparative analysis of the steroidal SARM **MK-0773** and prominent non-steroidal SARMs, focusing on their performance backed by experimental data.

## Mechanism of Action: A Tale of Two Scaffolds

Both steroidal and non-steroidal SARMs function by binding to the androgen receptor, a ligand-activated nuclear transcription factor.<sup>[3]</sup> Upon binding, the SARM-AR complex translocates to the nucleus and modulates the transcription of target genes. The tissue selectivity of SARMs is believed to arise from their unique interactions with the AR, leading to differential recruitment of co-regulator proteins in various tissues.<sup>[1][3]</sup>

**MK-0773** is a 4-azasteroid compound that acts as a potent and selective agonist of the AR.<sup>[4]</sup> Its steroidal structure is a modification of the natural androgen scaffold. In contrast, non-steroidal SARMs, such as Ostarine (MK-2866) and Ligandrol (LGD-4033), possess diverse chemical structures, often arylpropionamide-based, that are distinct from the classic four-ring

steroid backbone.<sup>[5]</sup> A key difference is that non-steroidal SARMs are not substrates for enzymes like 5 $\alpha$ -reductase and aromatase, which convert testosterone into more potent androgens and estrogens, respectively, thereby reducing certain androgenic and estrogenic side effects.<sup>[1][3]</sup>



[Click to download full resolution via product page](#)

**Figure 1:** Generalized SARM Signaling Pathway.

## Preclinical Efficacy: A Comparative Look

Preclinical studies in animal models have been instrumental in characterizing the tissue-selective effects of SARMs.

### MK-0773:

In animal models, **MK-0773** has demonstrated a clear dissociation between anabolic and androgenic effects. It has been shown to increase lean body mass with maximal anabolic effects reaching approximately 80% of those observed with dihydrotestosterone (DHT).<sup>[4]</sup> However, its androgenic effects were significantly lower, with less than 5% of the effect of DHT on uterine weight and about 12% on seminal vesicle weight at the highest doses tested.<sup>[4][6]</sup> Furthermore, its impact on the sebaceous gland area was only 30-50% of that induced by DHT.<sup>[4]</sup>

### Non-Steroidal SARMs (Ostarine & Ligandrol):

Studies on non-steroidal SARMs have also shown promising results. In a study using an ovariectomized rat model, both Ostarine and Ligandrol demonstrated beneficial effects on muscle tissue.<sup>[7]</sup> Ostarine treatment resulted in a higher capillary density in the gastrocnemius and longissimus muscles.<sup>[7]</sup> Ligandrol was noted to have a more pronounced effect on muscle metabolism, increasing the activity of citrate synthase in the gastrocnemius and lactate dehydrogenase in the longissimus muscle.<sup>[7]</sup> However, at higher doses, both SARMs exhibited a uterotrophic effect, indicating some level of androgenic activity in reproductive tissues.<sup>[7]</sup>

### Quantitative Comparison of Preclinical Data:

| Parameter                                     | MK-0773 (vs. DHT)                                                          | Ostarine (in OVX rats)                                                  | Ligandrol (in OVX rats)                                                    |
|-----------------------------------------------|----------------------------------------------------------------------------|-------------------------------------------------------------------------|----------------------------------------------------------------------------|
| Anabolic Activity (Muscle)                    | ~80% of DHT's effect on lean body mass[4]                                  | Increased capillary density in gastrocnemius and longissimus muscles[7] | Increased citrate synthase and lactate dehydrogenase activity in muscle[7] |
| Androgenic Activity (Uterus/Seminal Vesicles) | <5% of DHT's effect on uterine weight; 12% on seminal vesicle weight[4][6] | Uterotrophic effect at 0.4 and 4 mg/kg doses[7]                         | Uterotrophic effect at 4 mg/kg dose[7]                                     |
| Androgenic Activity (Prostate)                | Reduced effects compared to DHT[4]                                         | Not specified in the provided study.                                    | Not specified in the provided study.                                       |
| Androgenic Activity (Sebaceous Glands)        | 30-50% of DHT's effect[4]                                                  | Not specified in the provided study.                                    | Not specified in the provided study.                                       |

## Clinical Efficacy and Safety

Clinical trials provide the most relevant data for comparing the efficacy of these compounds in humans.

### MK-0773:

A Phase IIa clinical trial of **MK-0773** was conducted in elderly women with sarcopenia.[8] The study demonstrated a statistically significant increase in lean body mass in the **MK-0773** group compared to placebo over a 6-month period.[8][9] However, this increase in muscle mass did not translate into a significant improvement in muscle strength or physical function compared to the placebo group.[8][9] In terms of safety, **MK-0773** was generally well-tolerated with no evidence of virilization.[8] However, a greater number of participants in the **MK-0773** group experienced elevated liver transaminases, which resolved upon discontinuation of the treatment.[8][9] A decrease in total and HDL cholesterol was also observed.[4]

### Non-Steroidal SARMs (Ostarine & Ligandrol):

Ostarine has been investigated in clinical trials for its potential to treat muscle wasting in cancer patients.<sup>[10]</sup> In a Phase II trial, Ostarine led to statistically significant increases in lean body mass compared to baseline in patients with cancer cachexia.<sup>[10]</sup> Ligandrol, in a 21-day clinical trial in healthy young men, demonstrated a dose-dependent increase in lean body mass.<sup>[10]</sup> Similar to **MK-0773**, a common side effect observed with non-steroidal SARMs is the suppression of HDL cholesterol.<sup>[5]</sup> They can also cause a dose-dependent suppression of testosterone.<sup>[5][10]</sup>

## Summary of Clinical Trial Data:

| Parameter                | MK-0773<br>(Sarcopenia in<br>Elderly Women)                                            | Ostarine (Cancer<br>Cachexia)                                                         | Ligandrol (Healthy<br>Young Men)                                         |
|--------------------------|----------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|--------------------------------------------------------------------------|
| Lean Body Mass           | Statistically significant increase vs. placebo <sup>[8][9]</sup>                       | Statistically significant increase vs. baseline <sup>[10]</sup>                       | Dose-dependent increase <sup>[10]</sup>                                  |
| Muscle Strength/Function | No significant improvement vs. placebo <sup>[8][9]</sup>                               | Improvement in muscle performance (stair climbing) <sup>[10]</sup>                    | Not the primary endpoint in the cited study.                             |
| Key Side Effects         | Elevated liver transaminases, decreased total and HDL cholesterol <sup>[4][8][9]</sup> | Suppression of HDL cholesterol, potential for testosterone suppression <sup>[5]</sup> | Suppression of HDL cholesterol and total testosterone <sup>[5][10]</sup> |
| Virilization             | No evidence observed <sup>[8]</sup>                                                    | Generally considered to have a lower risk.                                            | Generally considered to have a lower risk.                               |

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of SARMs.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective androgen receptor modulators: a critical appraisal [frontiersin.org]
- 3. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MK-0773 - Wikipedia [en.wikipedia.org]
- 5. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Ostarine and Ligandrol Improve Muscle Tissue in an Ovariectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase IIA randomized, placebo-controlled clinical trial to study the efficacy and safety of the selective androgen receptor modulator (SARM), MK-0773 in female participants with sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

- 10. [lupinepublishers.com](http://lupinepublishers.com) [lupinepublishers.com]
- To cite this document: BenchChem. [MK-0773 vs. Non-Steroidal SARMs: A Comparative Efficacy Review for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8082338#efficacy-comparison-between-mk-0773-and-non-steroidal-sarms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)